N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide: is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide typically involves the reaction of 4-fluoroaniline with 4-phenylpiperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests possible activity as a central nervous system agent, although further research is needed to confirm its efficacy and safety.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl and phenylpiperazine groups may facilitate binding to receptors or enzymes, modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with neurotransmitter receptors or other signaling molecules.
Comparison with Similar Compounds
- N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- N-(4-fluorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- (4-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone
Comparison: N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide is unique due to its specific arrangement of the fluorophenyl and phenylpiperazine groups. This structural configuration may result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the propanamide group can influence the compound’s solubility, stability, and interaction with biological targets, setting it apart from other fluorophenyl-phenylpiperazine derivatives.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-15(19(24)21-17-9-7-16(20)8-10-17)22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOYXZKCYJECPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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